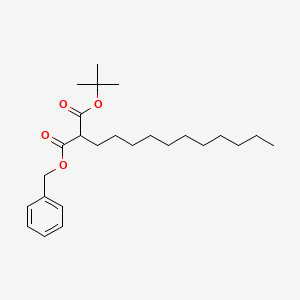

1-Benzyl 3-tert-butyl 2-undecylmalonate

説明

1-Benzyl 3-tert-butyl 2-undecylmalonate is a malonate ester derivative featuring three distinct substituents: a benzyl group at position 1, a tert-butyl group at position 3, and an undecyl (C11H23) chain at position 2. This compound is hypothesized to serve as a versatile intermediate in organic synthesis, particularly in pharmaceutical applications where bulky ester groups are employed to modulate solubility, stability, or reactivity.

特性

IUPAC Name |

3-O-benzyl 1-O-tert-butyl 2-undecylpropanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40O4/c1-5-6-7-8-9-10-11-12-16-19-22(24(27)29-25(2,3)4)23(26)28-20-21-17-14-13-15-18-21/h13-15,17-18,22H,5-12,16,19-20H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQUDEQKYOJCYPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(C(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Structural and Functional Analogues

Benzyl tert-butyl Malonate (CAS 72594-86-6)

- Structure : Propanedioic acid with benzyl (C6H5CH2–) and tert-butyl ((CH3)3C–) ester groups.

- Molecular Formula : C14H18O4 (MW: 250.28 g/mol).

- Key Properties :

- Reactivity: tert-butyl esters are acid-labile, while benzyl esters require hydrogenolysis for deprotection.

1-Benzyl 3-tert-butyl Piperidine-1,3-dicarboxylate (GLPBIO)

- Structure : Piperidine ring with benzyl and tert-butyl dicarboxylate groups.

- Molecular Formula : C17H24N2O4 (MW: 320.38 g/mol).

- Key Properties :

- Purity: >98% (research grade).

- Storage: 2–8°C, desiccated.

- Applications : Intermediate in alkaloid synthesis or kinase inhibitor development .

1-Benzyl 3-tert-butyl Azetidine-1,3-dicarboxylate (CAS 1236144-51-6)

- Structure : Azetidine (4-membered ring) with benzyl and tert-butyl esters.

- Molecular Formula: C16H21NO4 (MW: 291.34 g/mol).

- Key Properties :

1-Benzyl 3-tert-butyl Piperazine-1,3-dicarboxylate (CAS 96558-17-7)

- Structure : Piperazine (6-membered diamine ring) with benzyl and tert-butyl esters.

- Molecular Formula : C17H24N2O4 (MW: 320.38 g/mol).

- Key Properties :

- Hazard: Irritant (H315, H319).

- Storage: 2–8°C, desiccated.

- Applications : Precursor for peptidomimetics or neurotransmitter analogs .

Comparative Analysis

Key Research Findings

Synthetic Utility: Benzyl and tert-butyl esters are widely used for carboxyl protection. The undecyl chain in the target compound may enhance lipid solubility, making it suitable for nanoparticle formulations or prodrugs .

Reactivity Trends :

- tert-butyl esters hydrolyze faster under acidic conditions than benzyl esters.

- Long alkyl chains (e.g., undecyl) reduce crystallization tendencies, favoring amorphous solid dispersions in drug delivery .

Thermal Properties :

- tert-butyl groups lower melting points compared to methyl esters.

- Azetidine derivatives exhibit higher ring strain, increasing reactivity in cycloaddition reactions .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。